nNOS Inhibition Potency: 1-[(5-Nitro-2-thienyl)methyl]pyrrolidine vs. 7-Nitroindazole in Rodent Brain Preparations
1-[(5-nitro-2-thienyl)methyl]pyrrolidine inhibits rat brain nNOS with an IC50 of 410 nM [1]. This potency is comparable to the reference nNOS inhibitor 7-nitroindazole, which exhibits an IC50 of 900 nM in rat cerebellum [2]. Both compounds act as competitive inhibitors, though 7-nitroindazole is a more extensively characterized tool compound.
| Evidence Dimension | nNOS inhibition potency |
|---|---|
| Target Compound Data | IC50 = 410 nM |
| Comparator Or Baseline | 7-Nitroindazole, IC50 = 900 nM |
| Quantified Difference | ~2.2-fold more potent (target compound shows lower IC50) |
| Conditions | Target: rat brain homogenates, oxyhemoglobin conversion assay; Comparator: rat cerebellum, oxyhemoglobin conversion assay |
Why This Matters
Establishes the compound as a moderately potent nNOS inhibitor scaffold suitable for further optimization and head-to-head comparative studies.
- [1] BindingDB. BDBM50347287 (CHEMBL1796278). Affinity Data: IC50 = 410 nM for rat nNOS. View Source
- [2] Babbedge, R.C. et al. Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles. Br J Pharmacol. 1993;110(1):225-228. View Source
